l-(+)-leucinol95+per cent
Description
L-(+)-Leucinol is a chiral amino alcohol derived from the amino acid L-leucine. It is widely utilized in organic synthesis as a chiral building block for pharmaceuticals, agrochemicals, and asymmetric catalysts . The "95+%" designation indicates a minimum purity of 95%, ensuring reliability for research and industrial applications. Key properties include:
- Molecular Formula: C₆H₁₅NO
- Molecular Weight: 117.19 g/mol
- Specific Rotation: +3° to +5° (20°C, 589 nm, ethanol)
- Physical Form: Colorless to yellow liquid
- Density: 0.91 g/mL
- Refractive Index: 1.4490–1.4530 (20°C)
The compound is typically stored in glass bottles at room temperature and is classified for research use only (RUO) due to its toxicity upon ingestion or inhalation .
Properties
CAS No. |
14438-11-0 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.1894 |
Synonyms |
l-(+)-leucinol95+% |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct data on structurally analogous compounds, the following comparison is inferred from the properties of L-(+)-Leucinol 95+% and general chemical principles:
Structural and Functional Analogues
Valinol (2-Amino-3-methyl-1-butanol): Derived from valine, valinol has a shorter side chain (C₅H₁₃NO vs. C₆H₁₅NO). Lower molecular weight (101.16 g/mol) may reduce steric hindrance in catalytic applications compared to L-(+)-Leucinol. Specific rotation differs (e.g., L-valinol: +20° to +22° in ethanol), reflecting distinct chiral environments .
Isoleucinol (2-Amino-3-methylpentanol): Structural isomer of leucinol, with a methyl branch at the β-position.
Phenylglycinol (2-Amino-2-phenylethanol): Aromatic side chain enhances rigidity and π-π interactions, unlike leucinol’s aliphatic chain. Higher density (~1.1 g/mL) and refractive index due to the phenyl group.
Key Comparative Data
Functional Differences
- Solubility: Leucinol’s branched aliphatic chain enhances lipophilicity compared to phenylglycinol’s aromatic system.
- Applications: Leucinol’s balance of hydrophobicity and steric bulk makes it preferable for asymmetric catalysis, whereas phenylglycinol is favored in peptide mimetics.
Research Findings and Limitations
- Purity Impact: The 95+% purity of L-(+)-Leucinol ensures minimal racemic contamination, crucial for high-yield enantiomeric excess in syntheses .
- Safety Profile: Requires stringent handling (e.g., poison control contact upon exposure), comparable to other amino alcohols .
- Evidence Gaps: The provided materials lack explicit data on analogues like valinol or isoleucinol, necessitating extrapolation from structural trends.
Q & A
Q. 1.1. What are the validated methods for synthesizing and characterizing L-(+)-Leucinol with ≥95% enantiomeric purity in academic settings?
Methodological Answer:
- Synthesis: Use enantioselective reduction of L-leucine derivatives (e.g., via NaBH₄/I₂ in THF) or enzymatic resolution. Monitor reaction progress via TLC or GC-MS.
- Characterization:
Q. 1.2. How can researchers ensure accurate quantification of enantiomeric excess (ee) in L-(+)-Leucinol batches?
Methodological Answer:
- Chiral Stationary Phase Chromatography: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Validate with calibration curves.
- Circular Dichroism (CD): Compare CD spectra to known enantiopure samples.
- Statistical Validation: Replicate measurements (n ≥ 3) and report confidence intervals to address instrumental variability .
Advanced Research Questions
Q. 2.1. How should researchers design experiments to investigate the role of L-(+)-Leucinol as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- PICOT Framework:
- Control Experiments: Include achiral ligands and monitor side reactions via LC-MS.
Q. 2.2. How can contradictory data on the stability of L-(+)-Leucinol under acidic/basic conditions be resolved?
Methodological Answer:
- Systematic Variable Isolation: Test stability under controlled pH (1–14), temperature (25–80°C), and solvent polarity.
- Mechanistic Probes: Use deuterated solvents (D₂O, CD₃OD) to track proton exchange via ¹H NMR.
- Data Triangulation: Combine HPLC purity data, kinetic modeling, and computational (DFT) studies to identify degradation pathways .
Q. 2.3. What strategies enhance the reproducibility of L-(+)-Leucinol-based protocols across laboratories?
Methodological Answer:
- Detailed Supplemental Materials: Provide step-by-step videos, raw chromatograms, and instrument calibration logs.
- Collaborative Validation: Conduct round-robin tests with independent labs using identical batches .
- FAIR Data Principles: Archive datasets in repositories like Zenodo with DOI links .
Methodological & Analytical Considerations
Q. 3.1. Which statistical tests are appropriate for comparing enantioselectivity outcomes across multiple L-(+)-Leucinol batches?
Methodological Answer:
Q. 3.2. How should researchers address discrepancies between computational predictions and experimental ee% values in L-(+)-Leucinol-mediated reactions?
Methodological Answer:
- Error Source Analysis: Check force-field accuracy in MD simulations vs. experimental conditions (e.g., solvent effects).
- Sensitivity Testing: Vary computational parameters (e.g., basis sets, solvation models) and compare with empirical data .
Data Presentation & Publication Guidelines
Q. 4.1. What are the best practices for presenting enantiomeric purity data in manuscripts?
Methodological Answer:
- Tables: Include batch ID, [α]D²⁵, ee%, HPLC conditions, and statistical spread (mean ± SD).
- Figures: Use bar charts for batch comparisons and scatter plots for kinetic data. Avoid overcrowding with >5 datasets per figure .
- Ethical Reporting: Disclose any batch exclusions or outliers removed during analysis .
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